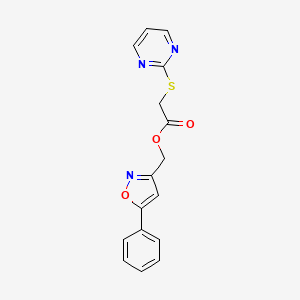

(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

Synthesis Analysis

Pyrimidine derivatives can be synthesized through various methods. For example, one method involves the reaction of a 1,3-dielectrophilic component with a urea derivative in the presence of K2CO3 .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can vary widely depending on the specific derivative and the conditions under which the reaction is carried out .Physical and Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Aplicaciones Científicas De Investigación

Antifungal Applications

(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate derivatives have been explored for their potential in antifungal applications. For instance, certain derivatives synthesized through nucleophilic substitution reactions have shown significant in vitro activity against various Candida species, with some compounds exhibiting potent efficacy comparable to standard antifungal agents (Kaplancıklı, 2011).

Antimicrobial and Anti-inflammatory Properties

Another area of research involves the synthesis of derivatives with antimicrobial, anti-inflammatory, and analgesic activities. Novel series of derivatives have been developed and shown to exhibit significant antimicrobial and anti-inflammatory effects, comparable to standard drugs (Rajanarendar et al., 2012).

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial activity. Specific compounds have shown significant efficacy against both Gram-negative and Gram-positive bacteria, including strains such as E. coli and Bacillus subtilis (Kumari et al., 2017).

Anticancer and Anti-inflammatory Applications

Research also encompasses the synthesis of derivatives for potential anticancer and anti-inflammatory uses. Some synthesized compounds have been screened for their in vitro anticancer activities, displaying a good spectrum of activity against various human cell lines (Rathore et al., 2014).

Antileukemic Activity

Investigations into the antileukemic activity of certain derivatives have been conducted, with in vitro studies indicating promising results against leukemia cell lines (Raffa et al., 2004).

Anti-Chronic Myeloid Leukemia Activity

Further research includes the synthesis of derivatives as receptor tyrosine kinase inhibitors for treating chronic myeloid leukemia. Certain compounds have demonstrated potent activity against human chronic myeloid leukemia cell lines with minimal cellular toxicity (Li et al., 2019).

Antimycobacterial Activity

Additionally, studies on the antimycobacterial activity of these derivatives have shown some effectiveness against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors . The specific targets can vary depending on the compound’s structure and the presence of functional groups.

Mode of Action

It’s known that similar compounds can bind with high affinity to their targets, leading to a variety of biological responses .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines , suggesting that this compound may also have potential cytotoxic effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2-pyrimidin-2-ylsulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-15(11-23-16-17-7-4-8-18-16)21-10-13-9-14(22-19-13)12-5-2-1-3-6-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWGGQWGKMJNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2466967.png)

![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)

![Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2466981.png)

![[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride](/img/structure/B2466983.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)